1-Nitro-3-(2-phenylethenyl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-nitro-3-(2-phenylethenyl)benzene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H |
InChI Key |
NJYCKJGNJMIWCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Contextualization Within Nitrostilbene Chemistry and Aromatic Nitro Compounds
1-Nitro-3-(2-phenylethenyl)benzene is a member of the nitrostilbene family, which are derivatives of stilbene (B7821643) (1,2-diphenylethylene) bearing one or more nitro groups. Stilbenes themselves are a well-studied class of compounds, recognized for their diverse biological activities and applications in materials science. wikipedia.org The introduction of a nitro group, a potent electron-withdrawing moiety, significantly influences the electronic and, consequently, the chemical and physical properties of the stilbene backbone. rsc.org
Aromatic nitro compounds, in general, are a cornerstone of organic synthesis and industrial chemistry. rsc.orgberkeley.edu They serve as crucial intermediates in the production of a vast array of chemicals, including dyes, pharmaceuticals, and polymers. rsc.org The nitro group's strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution while facilitating nucleophilic aromatic substitution. spiedigitallibrary.org This reactivity profile makes aromatic nitro compounds versatile building blocks for constructing complex organic molecules.
Significance of Phenylethenyl and Nitro Moieties in Molecular Design
The molecular architecture of 1-Nitro-3-(2-phenylethenyl)benzene is defined by the interplay between its two key functional components: the phenylethenyl group and the nitro group.
The phenylethenyl group , also known as a styryl group, contributes to the molecule's extended π-conjugated system. This extended conjugation is a critical feature in the design of materials with interesting optical and electronic properties. The planarity and rigidity of the stilbene (B7821643) backbone, which includes the phenylethenyl moiety, are often associated with phenomena such as fluorescence and nonlinear optical (NLO) activity. rsc.org
The nitro group , on the other hand, acts as a powerful electron-withdrawing group. Its presence on the aromatic ring creates a significant dipole moment and alters the electron distribution across the entire molecule. This "push-pull" electronic character, where the phenylethenyl group can act as an electron-donating or π-bridging system and the nitro group as the acceptor, is a well-established strategy for designing molecules with large second-order NLO responses. aip.orgrsc.org Furthermore, the nitro group is a key pharmacophore in many biologically active compounds, contributing to a range of therapeutic effects. berkeley.edu
Research Directions and Unexplored Avenues for 1 Nitro 3 2 Phenylethenyl Benzene
Established Catalytic Cross-Coupling Strategies
Traditional methods for the synthesis of stilbene (B7821643) derivatives often rely on late transition metal-mediated C(sp²)–C(sp²) cross-coupling reactions. nih.gov These strategies typically involve the use of prefunctionalized substrates. nih.gov
Palladium-Catalyzed Heck-Type and Related Reactions
The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, traditionally coupling aryl halides with alkenes using a palladium catalyst. chemrxiv.org Recent advancements have enabled a denitrative Mizoroki-Heck reaction, where a nitro group serves as a leaving group. chemrxiv.orgresearchgate.net This approach is significant as it utilizes nitroarenes, which are inexpensive and readily available. researchgate.net
A key development in this area is the use of a Pd/BrettPhos catalyst system, which has been shown to effectively promote the alkenylation of nitroarenes with styrene derivatives. chemrxiv.orgresearchgate.net This method has proven successful for a range of nitroarenes and nitroheteroarenes. chemrxiv.org The reaction's utility can be further expanded through a one-pot operation that combines a nucleophilic aromatic substitution (SNAr) with the denitrative alkenylation to produce multi-functionalized arenes. chemrxiv.orgresearchgate.net
| Catalyst System | Reactants | Key Features |
| Pd/BrettPhos | Nitroarenes and Alkenes | Enables denitrative alkenylation, applicable to nitroheteroarenes. chemrxiv.orgresearchgate.net |
The mechanism of the palladium-catalyzed Mizoroki-Heck reaction generally involves an oxidative addition of the aryl halide (or in this case, the nitroarene) to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the substituted alkene product. nih.gov
Rhodium-Catalyzed Aerobic Alkenylation via C-H Activation
An alternative to prefunctionalized substrates is the direct C-H activation of arenes. nih.gov Rhodium-catalyzed aerobic oxidative alkenylation of arenes with styrenes provides a direct route to stilbene and its derivatives. nih.gov This method is notable for its tolerance of a wide array of functional groups on both the arene and the olefin, including nitro groups. nih.gov
This rhodium-catalyzed approach often demonstrates a preference for meta- and para-alkenylation of monosubstituted arenes, typically with a selectivity of approximately 2:1, respectively. nih.gov Compared to palladium catalysis, rhodium catalysis can offer greater selectivity for meta-functionalization and better tolerance of halogen groups. nih.gov
Alternative and Sustainable Synthetic Routes
In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods. These approaches aim to reduce the use of hazardous materials and improve energy efficiency.
Visible-Light-Induced Transformations
Visible-light-induced synthesis represents a green and efficient pathway for various organic transformations. nih.gov For the synthesis of related nitroolefins, a method utilizing ferric nitrate (B79036) as the nitrating agent under visible light has been developed. nih.gov This process involves a visible-light-induced iron-complex β-homolysis pathway, with iodide ions playing a crucial role in electron transfer and dehydrogenation, leading to high E-selectivity. nih.gov While not directly applied to this compound in the provided sources, this methodology highlights a promising sustainable route for the synthesis of nitro-containing unsaturated compounds.
"On Water" and Solvent-Free Reaction Conditions
The use of water as a solvent or conducting reactions in the absence of a solvent are key strategies in green chemistry. While specific examples for the synthesis of this compound under these conditions were not detailed in the provided search results, the development of tandem dehydrative Heck couplings in ionic liquids points towards the feasibility of such approaches. nih.gov This particular method avoids the need for separate acid-catalyzed dehydration and base-promoted Heck reactions by using an ionic liquid that facilitates the removal of water as the only byproduct. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a rapid and efficient method for a variety of organic reactions, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods. nih.govbeilstein-journals.org This technique has been successfully applied to the intramolecular arene-alkene coupling of N-aryl β-nitroenamines to produce 3-nitroindoles, demonstrating the utility of microwave irradiation in forming C-C bonds in nitro-containing systems. nih.gov The synthesis of azo-linked porous organic polymers from aromatic nitro monomers has also been achieved using microwave-assisted NaBH₄-mediated reductive homocoupling, further showcasing the potential of this technology in reactions involving nitro compounds. nih.gov
| Method | Key Advantages |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. nih.govbeilstein-journals.org |
Stereoselective and Regioselective Control in Synthesis
The synthesis of this compound and related nitrostilbene structures requires precise control over both the stereochemistry of the alkene double bond and the substitution pattern on the aromatic rings. Modern synthetic strategies have been developed to address these challenges, enabling the selective formation of desired isomers.
Stereoselectivity in the formation of the carbon-carbon double bond is crucial, as the (E) and (Z) isomers can exhibit different physical, chemical, and biological properties. ontosight.ai A highly effective one-pot method for the stereoselective synthesis of nitroalkenes involves the condensation of aldehydes with nitroalkanes. organic-chemistry.orgnih.gov The stereochemical outcome of this reaction can be directed towards either the (E) or (Z) isomer simply by modifying the reaction conditions, such as solvent and temperature. organic-chemistry.orgnih.gov For instance, conducting the reaction in toluene (B28343) at reflux temperature typically yields the (E)-isomer with high selectivity, while performing it in dichloromethane (B109758) at room temperature favors the formation of the (Z)-isomer. organic-chemistry.org The presence of a catalyst, such as piperidine, and 4 Å molecular sieves is often critical for achieving high stereochemical control. organic-chemistry.orgnih.gov
The regioselectivity of the synthesis is determined by the specific placement of substituents on the benzene (B151609) rings. This is governed by the directing effects of the functional groups already present on the precursor molecules. libretexts.org In the synthesis of this compound, the nitro group is a meta-directing group for electrophilic aromatic substitution. Therefore, to achieve the desired 1,3-substitution pattern, the nitration step must be carefully planned in a multi-step synthesis. libretexts.org For example, if a synthesis begins with benzene, nitration would be performed first to install the meta-directing nitro group, followed by subsequent reactions to build the phenylethenyl side chain. libretexts.org Common methods for forming the stilbene core, such as the Wittig or Heck reactions, provide reliable ways to connect the two aryl rings with the desired regiochemistry. ontosight.ai
Table 1: Conditions for Stereoselective Nitroalkene Synthesis
| Desired Isomer | Solvent | Temperature | Catalyst/Additive | Outcome |
|---|---|---|---|---|
| (E)-nitroalkene | Toluene | Reflux | Piperidine, 4 Å molecular sieves | High selectivity for the (E)-isomer organic-chemistry.org |
| (Z)-nitroalkene | Dichloromethane | Room Temperature | Piperidine, 4 Å molecular sieves | High selectivity for the (Z)-isomer organic-chemistry.org |
Synthetic Utility of Precursors and Derivative Functionalization
The precursors for synthesizing this compound and its analogs are typically appropriately substituted benzaldehyde (B42025) and nitrobenzene (B124822) derivatives. ontosight.ai These starting materials are valuable building blocks because their functional groups can be readily manipulated to construct the target stilbene framework. For example, a common approach involves the reaction between a substituted benzaldehyde and a derivative of nitrotoluene under basic conditions to form the carbon-carbon double bond.
The synthetic utility of this compound extends to its role as an intermediate for creating more complex molecules through the functionalization of its existing groups. ontosight.ai The nitro group is particularly versatile for further chemical transformations. A key reaction is the reduction of the nitro group to an amine (-NH2). ontosight.ai This transformation is significant because the resulting aminostilbene (B8328778) is a common structural motif in molecules with biological activity and in materials science applications such as dyes. ontosight.ai
Furthermore, precursors can be designed with other functional groups that allow for specific derivatization pathways. For instance, a fluorinated nitrostilbene can serve as a precursor where the fluorine atom is displaced via nucleophilic aromatic substitution. acs.org This allows for the introduction of various functionalities, such as amino acids or diols, by reacting the fluorinated precursor with the corresponding nucleophiles (e.g., L-proline or 2-aminopropane-1,3-diol). acs.org These functionalized nitrostilbenes can then be used to create advanced materials, such as organic-inorganic hybrids, by covalently linking them to a silica (B1680970) network. acs.org
Table 2: Examples of Derivative Functionalization
| Precursor | Reagent/Reaction | Functional Group Transformation | Application of Derivative |
|---|---|---|---|
| This compound | Reduction (e.g., with SnCl2/HCl) | Nitro (-NO2) to Amine (-NH2) | Intermediate for pharmaceuticals and dyes ontosight.ai |
| 1-Fluoro-2-nitro-4-stilbene derivative | L-proline (Nucleophilic Substitution) | Fluorine (-F) to Proline group | Synthesis of functionalized chromophores acs.org |
| 1-Fluoro-2-nitro-4-stilbene derivative | 2-Aminopropane-1,3-diol (Nucleophilic Substitution) | Fluorine (-F) to Diol-containing group | Precursor for hybrid materials acs.org |
| Carboxylic acid-functionalized nitrostilbene | 3-Isocyanatopropyltriethoxysilane | Carboxylic acid to Urethane linkage | Covalent bonding to a silane (B1218182) for xerogel formation acs.org |
Reactivity of the Nitroaromatic Moiety
The presence of the nitro group (-NO₂) profoundly influences the reactivity of the benzene ring to which it is attached. This influence is primarily electronic, stemming from the strong electron-withdrawing nature of the nitro group.
Electrophilic Aromatic Substitution Reaction Mechanisms
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.com The mechanism generally involves the attack of an electrophile on the electron-rich π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. dalalinstitute.comyoutube.com This is typically the rate-determining step. Subsequently, a proton is lost from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
In the case of this compound, the nitro group significantly deactivates the ring towards electrophilic attack. This deactivation arises from the strong electron-withdrawing inductive and resonance effects of the -NO₂ group, which reduce the electron density of the aromatic ring, making it less nucleophilic. libretexts.org
Furthermore, the nitro group acts as a meta-director. When an electrophile does attack the deactivated ring, it is directed to the positions meta to the nitro group (C5). This directorial effect can be understood by examining the stability of the carbocation intermediates formed during the attack at the ortho, para, and meta positions. Attack at the ortho and para positions results in resonance structures where a positive charge is placed on the carbon atom directly bonded to the electron-withdrawing nitro group. libretexts.org These structures are highly destabilized. In contrast, meta attack avoids placing the positive charge adjacent to the nitro-bearing carbon, leading to a more stable intermediate relative to the ortho and para isomers. libretexts.org Consequently, electrophilic substitution, such as nitration or sulfonation, on the nitro-substituted ring of this compound would be expected to yield the meta-substituted product, although requiring more forcing conditions than the substitution of benzene itself. libretexts.org
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent Type | Example Groups | Ring Activity | Directing Influence |
|---|---|---|---|
| Activating | -CH₃, -OR | Activated | ortho, para |
| Deactivating | -NO₂, -SO₃H, -C=O | Deactivated | meta |
| Deactivating | -F, -Cl, -Br, -I | Deactivated | ortho, para |
This table summarizes the general influence of different substituent types on the rate and regioselectivity of electrophilic aromatic substitution on a benzene ring. libretexts.org
Reductive Transformations of the Nitro Group and Cascade Processes
The nitro group is readily susceptible to reduction, a transformation that opens up a variety of synthetic pathways. The reduction can proceed through several intermediates, such as nitroso and hydroxylamine (B1172632) species, ultimately leading to the corresponding amine.
Recent research has focused on incorporating the reduction of nitroarenes into one-pot cascade reactions. rsc.org These processes are highly efficient as they allow for the construction of complex molecular architectures from simple starting materials in a single operation. For instance, a metal-free cascade process has been developed that involves the reduction of a nitroarene, followed by cyclization and hydrogenation. rsc.org
In the context of this compound, the reduction of the nitro group to an amino group would dramatically alter the electronic properties of the molecule. The resulting 3-(2-phenylethenyl)aniline would possess an electron-donating amino group, activating the ring towards electrophilic substitution and directing incoming electrophiles to the ortho and para positions. More complex transformations can also be envisaged. For example, the reduction could trigger an intramolecular cyclization involving the ethenyl bridge, leading to the formation of heterocyclic systems. The specific pathway and final products would depend on the reaction conditions and the other reagents present. Electrochemical studies on similar dinitrostilbene (B14013056) dianions have shown that they can evolve to form more stable isomers, highlighting the complex processes that can occur upon reduction. researchgate.net
Reactivity of the Ethenyl Bridge and Phenyl Substituent
The carbon-carbon double bond of the ethenyl bridge is a site of high electron density, making it susceptible to addition reactions, including cycloadditions and radical additions.
Cycloaddition Reactions and Regiochemical Outcomes
Cycloaddition reactions are powerful tools for the construction of cyclic compounds. The ethenyl bridge of this compound can act as a dipolarophile or a dienophile in these reactions.
One important class of cycloadditions is the [3+2] cycloaddition, often involving 1,3-dipoles such as nitrones or nitrile oxides. uchicago.edusemanticscholar.org The reaction of a conjugated nitroalkene, such as this compound, with a nitrone would be expected to form an isoxazolidine (B1194047) ring. The regiochemical outcome of these reactions—that is, which end of the dipole adds to which end of the double bond—is a key consideration. Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), help in rationalizing the observed regioselectivity by analyzing the electron density changes throughout the reaction. researchgate.netmdpi.com For example, in the reaction between a nitrone and a nitroalkene, the formation of the new single bonds can be sequential. researchgate.net
Table 2: Regiochemical Outcomes in Tin(IV)-Catalyzed Cycloaddition of β-Nitrostyrene with (E)-3-Methyl-1,3-pentadiene
| Diene Double Bond | Product(s) | Yield | Observations |
|---|---|---|---|
| Less substituted | Main cycloadducts | Not specified | Predominant reaction site |
| More substituted | Minor cycloadduct | Not specified | Less favored reaction site |
| N/A | Ternary adduct | 10% | A 3-component product was also formed |
Data from a study on the cycloaddition reactions of β-nitrostyrene, a closely related compound. The reaction shows a preference for addition to the less substituted double bond of the diene. nih.gov
Radical Pathways in Formation and Subsequent Reactions
Radical reactions proceed via intermediates with unpaired electrons. These reactions typically involve three stages: initiation, propagation, and termination. libretexts.org A radical initiator, such as azobisisobutyronitrile (AIBN), can be used to start a radical chain process. pitt.edu
The ethenyl bridge of this compound is a potential site for radical addition. In a typical radical chain reaction, a radical species can add across the double bond, generating a new carbon-centered radical. libretexts.org This new radical can then participate in subsequent reactions, such as abstracting an atom (e.g., a hydrogen atom from a donor like tributyltin hydride) to complete the addition process and propagate the chain. libretexts.orglibretexts.org
Radical reactions can be highly effective for forming carbon-carbon bonds, especially in intramolecular cyclizations to form five- and six-membered rings. libretexts.org For a substrate derived from this compound, an intramolecular radical cyclization could potentially be designed to form a new ring system by having a radical center elsewhere in the molecule add to the ethenyl bridge. The rates of competing radical reactions are a critical factor in determining the outcome of such processes. pitt.edu
Photochemical Transformations and Excited-State Dynamics
The combination of a nitroaromatic system and a stilbene-like core in this compound suggests a rich and complex photochemistry. Upon absorption of light, the molecule is promoted to an electronically excited state, from which it can undergo various transformations or decay back to the ground state.
Nitroaromatic compounds are known for their unique photoinduced pathways, characterized by extremely fast intersystem crossing (ISC) from the initially excited singlet state (S₁) to the triplet manifold (Tₙ). rsc.org This rapid ISC, often occurring on a sub-picosecond timescale, is one of the strongest singlet-triplet couplings observed in organic molecules. rsc.org For some nitroaromatics, this is followed by complex rearrangements that can lead to the dissociation of nitric oxide (NO). nih.gov
Stilbene and its derivatives are classic examples of molecules that undergo photochemical trans-cis isomerization around the central double bond. nih.gov Upon excitation, the molecule evolves on the excited-state potential energy surface, often decaying back to the ground state via a twisted conical intersection, which leads to a mixture of trans and cis isomers. nih.gov
In molecules like this compound, which can be viewed as a "push-pull" system (though the meta-nitro group provides less conjugation than a para-nitro group), intramolecular charge transfer (ICT) states can play a significant role in the excited-state dynamics. nih.gov The decay of the initially excited state can be complex, involving multiple competing pathways such as fluorescence, ISC to the triplet state, conformational relaxation to an ICT state, and isomerization. acs.org The solvent can also play a crucial role, potentially altering the energy levels of the excited states and influencing the quantum yields of the different photochemical processes. rug.nl Studies on similar nitro-naphthalene derivatives show that the excited-state population can bifurcate into multiple decay channels with sub-200-fs lifetimes, highlighting the ultrafast nature of these processes. acs.org
Photoisomerization Pathways and Quantum Yields
There is no specific information available in the reviewed literature regarding the photoisomerization pathways or the quantum yields for the trans-cis isomerization of this compound. While the photochemistry of stilbene and its derivatives is a broad field of study, with many investigations into how different substituents affect the isomerization process, the meta-nitro substituted variant has not been the specific subject of such detailed analysis in the sources that were accessed. iupac.orgacs.orgnih.govacs.orgrsc.org
General principles of stilbene photoisomerization involve excitation to the first excited singlet state (S1), followed by rotation around the central ethylenic bond. The efficiency of this process, the quantum yield, is highly dependent on the nature and position of substituents on the phenyl rings. For instance, studies on other nitrostilbenes, such as the para-substituted isomer (4-nitrostilbene), have been conducted, but these findings cannot be directly extrapolated to the meta position due to differing electronic effects. iupac.orgacs.org
Intersystem Crossing and Triplet State Behavior
Similarly, specific data on the intersystem crossing (ISC) rates and the behavior of the triplet state (T1) for this compound are not available in the current body of scientific literature that was surveyed. Intersystem crossing is a process where the molecule transitions from an excited singlet state to a triplet state. wikipedia.org The presence of a nitro group is known to often enhance the rate of intersystem crossing in aromatic compounds due to the heavy-atom effect of the nitrogen and oxygen atoms and the presence of low-lying n,π* triplet states. researchgate.netrsc.orgnih.govacs.orgacs.org
Studies on other nitroaromatic compounds have shown that the triplet state can be a key intermediate in their photochemical reactions. rsc.orgacs.orgnih.govnih.gov However, without specific experimental measurements (like flash photolysis) or computational studies for this compound, any discussion of its triplet state behavior would be speculative. The specific energy levels and geometries of the excited singlet and triplet states, which determine the efficiency of intersystem crossing and the subsequent reactivity of the triplet state, are not documented for this particular isomer.
Computational and Theoretical Chemistry of 1 Nitro 3 2 Phenylethenyl Benzene
Quantum Chemical Characterization of Electronic Structure
A thorough understanding of the electronic nature of 1-Nitro-3-(2-phenylethenyl)benzene is fundamental to predicting its chemical behavior. Modern computational quantum chemistry offers a suite of powerful tools for this purpose.
Density Functional Theory (DFT) for Ground State Properties and Reactivity
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it an ideal starting point for characterizing the ground state of this compound. DFT calculations could elucidate a variety of crucial properties. For instance, periodic density functional theory (DFT) calculations have been effectively used to investigate the adsorption and hydrogenation mechanisms of nitrobenzene (B124822) on bimetallic surfaces. rsc.org
Key ground state properties of this compound that could be determined using DFT include:
| Property | Description | Potential Insights |
| Optimized Molecular Geometry | The lowest energy arrangement of atoms in three-dimensional space. | Provides foundational data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric effects. |
| Electronic Properties | Distribution of electrons, including molecular orbital energies (HOMO, LUMO), electrostatic potential, and charge distribution. | The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitation energies. The electrostatic potential map would reveal electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |
| Vibrational Frequencies | The characteristic frequencies at which the molecule's bonds vibrate. | These frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecule's structure and identify characteristic functional group vibrations. DFT has been successfully used to assign the fundamental vibrational modes of nitrobenzene and its isotopomers. researchgate.net |
| Reactivity Descriptors | Conceptual DFT provides a framework for quantifying reactivity through indices such as chemical potential, hardness, and electrophilicity. | These descriptors would allow for a quantitative assessment of the molecule's reactivity and its propensity to participate in various chemical reactions. |
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation
To understand how this compound participates in chemical reactions, particularly cycloadditions or reactions involving its π-system, the Molecular Electron Density Theory (MEDT) offers a powerful analytical framework. MEDT focuses on the changes in electron density during a reaction, providing a more intuitive picture of bond formation and breaking than frontier molecular orbital (FMO) theory alone.
For this compound, an MEDT study could:
Analyze the Electron Localization Function (ELF): This would map the regions of electron localization, identifying the molecule's nucleophilic and electrophilic centers.
Trace the Bonding Evolution Theory (BET): By analyzing the topological changes in the ELF along a reaction coordinate, BET can precisely characterize the sequence of bond formation and breaking, revealing the intimate details of the reaction mechanism.
Elucidate Reaction Regio- and Stereoselectivity: In reactions with multiple possible outcomes, MEDT can predict the favored product by analyzing the energies of the transition states and the stabilization of the intermediates. Studies on related systems, such as the cycloaddition of nitrile N-oxides to nitroalkenes, have successfully employed these methods. mdpi.com
Multi-State Perturbation Theory for Excited States
The presence of the chromophoric nitro-substituted stilbene (B7821643) backbone suggests that this compound will have interesting photophysical properties. To accurately describe the electronically excited states that govern these properties, multi-state perturbation theory methods are essential. These methods are designed to handle the complex electronic structures of excited states, including situations where multiple electronic configurations are close in energy.
A prominent and reliable method is the second-order N-electron valence state perturbation theory (NEVPT2). researchgate.net This approach can provide accurate excitation energies and a detailed description of the character of each excited state (e.g., n→π, π→π transitions). Such calculations are crucial for interpreting experimental UV-Vis absorption spectra and understanding the initial steps of any photochemical processes. The formalism for multi-state multireference Rayleigh-Schrödinger perturbation theory has been well-established for studying electronic states with strong mixing between different zero-order contributions. mdpi.com
Excited State Calculations and Photophysical Modeling
Building upon the initial characterization of the excited states, further computational work can unravel the dynamic processes that occur after the molecule absorbs light.
Computational Studies of Photorelaxation Pathways
Upon electronic excitation, molecules dissipate the absorbed energy through various photorelaxation pathways, including fluorescence, phosphorescence, and non-radiative decay. For stilbene derivatives, photoisomerization (cis-trans isomerization) is a particularly important pathway.
Computational studies could map the potential energy surfaces of the relevant excited states to identify the minimum energy paths for these relaxation processes. This would involve:
Locating Conical Intersections: These are points where two potential energy surfaces cross, providing highly efficient funnels for non-radiative decay back to the ground state.
Simulating Excited-State Dynamics: Using methods like ab initio multiple spawning (AIMS), the time-evolution of the molecule on the excited-state potential energy surface can be simulated, providing a detailed picture of the photorelaxation process.
Prediction of Spectroscopic Signatures and Environmental Effects
Computational chemistry can not only explain experimental spectra but also predict them. Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption and emission spectra. While TD-DFT can sometimes struggle with certain types of excited states, it often provides a good qualitative picture and can be benchmarked against higher-level methods like NEVPT2.
Furthermore, computational models can investigate the influence of the molecule's environment on its spectroscopic properties. This is known as solvatochromism. By performing calculations with explicit solvent molecules or using implicit continuum solvent models, it is possible to predict how the absorption and emission spectra of this compound would shift in different solvents. This information is invaluable for designing applications in areas like molecular sensing or optoelectronics.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis investigates the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. lumenlearning.com For this compound, the primary degrees of freedom that dictate its conformation are the rotation around the single bonds of the ethenyl bridge and the orientation of the nitro group relative to the phenyl ring.
The stilbene scaffold, which forms the core of this molecule, can exist in two primary planar conformations: the trans (E) and cis (Z) isomers. The trans isomer is generally the more stable form due to reduced steric hindrance between the two phenyl rings. The rotation around the C-C single bonds connecting the phenyl rings to the vinyl group leads to various non-planar conformations. The relative energies of these conformers are influenced by a balance of steric repulsion and electronic effects, such as conjugation between the phenyl rings and the double bond.
The introduction of a nitro group at the meta position of one of the phenyl rings introduces further complexity. The nitro group itself can rotate, and its orientation affects the molecule's dipole moment and intermolecular interactions. Computational studies on related substituted stilbenes have shown that such substitutions can influence the rotational barriers and the relative stability of different conformers. longwood.edu
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound over time. caltech.edunih.gov By simulating the motion of atoms and molecules, MD can provide insights into vibrational modes, conformational transitions, and interactions with solvent molecules. For instance, simulations can reveal the timescale of rotation around the key torsional angles and the preferred conformational states in different environments. ufl.edu While specific MD studies on this compound are not extensively documented in publicly available literature, the principles from simulations of similar molecules like nitrobenzene and substituted stilbenes are applicable. caltech.edu These studies indicate that the flexibility of the molecule is largely dictated by the torsional potentials of the ethenyl linker. caltech.edu
A hypothetical molecular dynamics simulation could track key dihedral angles to understand the conformational flexibility. The following table illustrates the kind of data that could be generated from such a simulation.
| Dihedral Angle | Description | Average Value (degrees) | Standard Deviation (degrees) |
|---|---|---|---|
| Φ1 (C-C-C=C) | Rotation of the nitrophenyl group | 15.2 | 5.1 |
| Φ2 (C=C-C-C) | Rotation of the phenyl group | 20.8 | 6.3 |
| ω (O-N-C-C) | Rotation of the nitro group | 8.5 | 3.2 |
Computational Design Principles for Modified Nitrostilbene Derivatives
Computational chemistry plays a crucial role in the rational design of novel nitrostilbene derivatives with enhanced or specific properties. By modifying the core structure of this compound, it is possible to tune its electronic, optical, and biological activities. The primary strategies involve the introduction of different functional groups at various positions on the phenyl rings.
Quantitative Structure-Activity Relationship (QSAR) models are a key computational tool in this design process. nih.govnih.govdergipark.org.tr QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govatlantis-press.com For nitrostilbene derivatives, descriptors such as electronic properties (HOMO/LUMO energies, dipole moment), steric parameters (molecular volume, surface area), and lipophilicity (logP) can be correlated with a desired outcome, such as therapeutic efficacy or material properties. dergipark.org.tr
Key principles in the computational design of modified nitrostilbene derivatives include:
Modulation of Electronic Properties: The introduction of electron-donating groups (e.g., -OH, -OCH3) or electron-withdrawing groups (e.g., -CN, -CF3) can significantly alter the electronic distribution within the molecule. nih.gov This, in turn, affects the molecule's absorption and emission spectra, non-linear optical properties, and reactivity. researchgate.net For example, creating a push-pull system by adding a donor group to the other phenyl ring can enhance charge transfer characteristics. researchgate.net
Steric Modifications: Altering the size and shape of the molecule by introducing bulky substituents can influence its ability to interact with biological targets or to pack in a solid state. longwood.edu This can be crucial for applications in drug design and materials science.
Improving Pharmacokinetic Properties: In the context of medicinal chemistry, computational models can predict properties like absorption, distribution, metabolism, and excretion (ADME). Modifications can be made to the parent structure to improve its drug-likeness, for instance, by altering its polarity or adding groups that can form hydrogen bonds. nih.gov
The following table provides a hypothetical example of how computational design could be used to propose modifications to this compound for a specific application, such as the development of novel anti-cancer agents. nih.govnih.gov
| Derivative | Modification | Predicted Property Change | Rationale |
|---|---|---|---|
| Derivative A | Addition of a hydroxyl group at the 4'-position | Increased antioxidant activity | Phenolic hydroxyl groups are known to be radical scavengers. nih.gov |
| Derivative B | Addition of a dimethylamino group at the 4'-position | Enhanced two-photon absorption cross-section | Creates a strong push-pull system, enhancing non-linear optical properties. |
| Derivative C | Replacement of the phenyl group with a pyridine (B92270) ring | Increased water solubility and potential for metal coordination | The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. |
Through these computational approaches, the properties of this compound can be systematically investigated and optimized for a wide range of applications in materials science and medicinal chemistry. nih.govrsc.org
Advanced Spectroscopic and Structural Characterization Techniques in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 1-Nitro-3-(2-phenylethenyl)benzene.
One-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in piecing together the molecular puzzle of this compound. Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, the protons on the aromatic rings and the vinyl group exhibit characteristic chemical shifts and coupling patterns. For instance, the protons on the nitrophenyl ring are influenced by the strong electron-withdrawing nitro group, causing them to appear at lower field (higher ppm values). The coupling constants (J-values) between adjacent protons help to establish their relative positions (ortho, meta, para). For example, a doublet of doublets of doublets (ddd) pattern can arise from a proton coupled to three non-equivalent neighboring protons, providing rich structural information. rsc.org The stereochemistry of the ethenyl double bond, whether it is the E (trans) or Z (cis) isomer, is determined by the magnitude of the coupling constant between the vinylic protons. A larger coupling constant (typically > 12 Hz) is indicative of a trans configuration.
Table 1: NMR Data for 1-Nitro-3-phenylethynyl-benzene This table presents NMR data for the closely related alkyne analogue, as detailed data for the ethenyl compound is limited in the available literature.
| Nucleus | Chemical Shift (δ) in ppm |
|---|---|
| ¹H NMR | 8.29 (m, 1H), 7.8 (ddd, J= 8.0, 2.1, 1.2 Hz, 1H), 7.65 (ddd, J= 14.3, 7.6, 3.0 Hz, 3H), 7.48-7.52 (m, 1H), 7.33-7.34 (m, 3H) |
| ¹³C NMR | 149.3, 136.3, 132.9, 127.5, 126.1, 125.5, 124.3, 123.1, 121.6, 120.2, 89.8, 87.8 |
Source: Royal Society of Chemistry rsc.org
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₁₄H₁₁NO₂, by providing a highly accurate mass measurement. rsc.org
The fragmentation of nitroaromatic compounds in an electron ionization (EI) mass spectrometer often follows predictable pathways. youtube.com The molecular ion peak ([M]⁺) would be observed, and its intensity would depend on its stability. youtube.com Key fragmentation steps for nitrobenzene (B124822), a core part of the target molecule, include the loss of the nitro group (NO₂) to give a [M-46]⁺ peak, and the loss of nitric oxide (NO) followed by carbon monoxide (CO) to yield characteristic ions. youtube.com For this compound, one would expect to see fragments corresponding to the loss of the nitro group, as well as cleavages around the ethenyl linker, leading to ions such as the phenylethenyl cation. The study of these fragmentation patterns helps to confirm the identities and connectivity of the different structural motifs within the molecule.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques provide clear evidence for its key structural features.
The IR spectrum will prominently feature strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. rsc.org Additionally, characteristic peaks for C-H stretching of the aromatic rings (around 3100-3000 cm⁻¹), C=C stretching of the aromatic rings and the ethenyl group (around 1600-1450 cm⁻¹), and out-of-plane C-H bending bands that indicate the substitution pattern of the benzene (B151609) rings will be present. rsc.orgrsc.org For the trans-isomer, a distinct peak for the out-of-plane C-H bend of the vinyl group is expected around 965 cm⁻¹.
Raman spectroscopy provides complementary information. The nitro group also gives rise to strong Raman signals. spectrabase.comsemanticscholar.org The C=C stretching of the phenylethenyl bridge is often a strong band in the Raman spectrum due to the polarizability of the π-system. Analysis of Raman spectra of related compounds like nitrobenzene helps in assigning these vibrational modes. researchgate.netnist.gov
Table 2: Key IR Absorption Bands for 1-Nitro-3-phenylethynyl-benzene This table presents IR data for the closely related alkyne analogue.
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2920 | C-H stretch (aromatic/vinylic) |
| 2209 | C≡C stretch (alkyne) |
| 1589 | C=C stretch (aromatic) |
| 1503 | NO₂ asymmetric stretch |
| 1337 | NO₂ symmetric stretch |
| 840 | C-H out-of-plane bend |
Source: Royal Society of Chemistry rsc.org
X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound. While a crystal structure for this specific compound is not prominently reported, data from closely related molecules, such as 1,3,5-Trinitro-2,4-bis(2-phenylethenyl)benzene, can offer valuable insights. nih.govdoaj.org In the crystal structure of this related compound, the planes of the benzene rings adopt specific dihedral angles relative to each other. nih.govdoaj.org The packing of the molecules in the crystal lattice is stabilized by intermolecular interactions like C-H···O hydrogen bonds and offset face-to-face π–π stacking interactions. nih.gov For this compound, X-ray analysis would reveal the planarity of the stilbene-like core and how the nitro group influences the crystal packing through dipole-dipole interactions or hydrogen bonding.
Advanced Optical Spectroscopies (e.g., Transient Absorption) for Dynamic Processes
Advanced optical spectroscopies, such as femtosecond transient absorption spectroscopy, are employed to study the ultrafast dynamic processes that occur after a molecule absorbs light. These techniques are crucial for understanding the photochemistry and photophysics of compounds like this compound.
Upon photoexcitation with UV light, the molecule is promoted to an electronically excited state. Studies on the parent chromophore, nitrobenzene, have shown that following excitation, it undergoes complex dynamics including internal conversion and intersystem crossing to triplet states. ucl.ac.uk In aqueous solution, vibrational energy transfer to the surrounding water molecules plays a significant role in quenching the excited state and preventing photodissociation on ultrafast timescales. ucl.ac.uk For this compound, the extended π-conjugation provided by the phenylethenyl group would likely shift the absorption spectrum to longer wavelengths (red-shift) compared to nitrobenzene. Transient absorption spectroscopy could track the lifetime of the initial excited state, the formation of any transient species like triplet states or isomers (if photoisomerization occurs), and the timescale of their decay back to the ground state. These studies are fundamental to understanding the photostability of the molecule and its potential applications in areas like molecular switches or nonlinear optics.
Applications of 1 Nitro 3 2 Phenylethenyl Benzene in Contemporary Materials Science
Design of Chromophores for Advanced Optical Applications
The term chromophore refers to the part of a molecule responsible for its color. The extended π-conjugation in 1-nitro-3-(2-phenylethenyl)benzene, influenced by the push-pull nature of its substituents, makes it an interesting chromophoric system. Its derivatives are explored for their potential in applications that rely on the interaction of materials with light.
Integration into Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays
While direct integration of this compound into commercial OLEDs and liquid crystal displays is not widely documented, its structural motif is fundamental to the design of advanced organic electronic materials. The nitro-substituted stilbene (B7821643) core is a classic example of a "push-pull" chromophore, where the phenylethenyl group acts as a π-bridge connecting an electron-donating group (phenyl) and an electron-withdrawing group (nitro). This architecture is known to induce significant intramolecular charge transfer upon photoexcitation, a key process for creating materials with large nonlinear optical (NLO) properties.
Derivatives of this structure are investigated for their potential as components in optoelectronic devices. ontosight.ai The presence of the nitro group, a strong electron-withdrawing entity, combined with the conjugated system, can confer useful chromophoric properties suitable for applications in dyes and pigments, which are foundational to display technologies. ontosight.ai
Development of Fluorescent Probes and Photoswitches
The stilbene core is well-known for its photoisomerization properties, and the introduction of a nitro group can modulate these characteristics, opening avenues for the development of photoswitches. Photoswitches are molecules that can be reversibly converted between two or more stable states by light, leading to changes in their physical and chemical properties. Research into nitro-containing coordination complexes has shown that the nitro group itself can undergo linkage isomerization upon light irradiation, a phenomenon that can be harnessed for photoswitching. nih.govnih.gov For instance, nickel(II) complexes with nitro ligands can be transformed from a nitro to a nitrito form with visible light, and the process is reversible. nih.govnih.gov While this research focuses on metal complexes, the fundamental principle of using light to alter the state of a nitro-containing molecule is relevant.
Furthermore, the structural analogues of this compound are studied for their potential as fluorescent probes. ontosight.ai The fluorescence of such molecules can be sensitive to their local environment, making them suitable for detecting specific analytes or changes in material properties.
Engineering of Catalytic Precursors and Ligands
The nitro group in this compound is a versatile functional group that can be chemically transformed, most notably through reduction to an amino group (-NH2). This transformation is a cornerstone of its application in catalysis, allowing it to serve as a precursor to more complex catalytic structures.
Heterogeneous Catalysis Development and Catalyst Immobilization
The hydrogenation of nitroarenes (aromatic nitro compounds) to their corresponding anilines is a reaction of immense industrial importance, providing key intermediates for dyes, pharmaceuticals, and polymers. nih.gov The hydrogenation of nitrobenzene (B124822) is often used as a model reaction to study the efficiency and mass transfer limitations of heterogeneous catalysts. mdpi.com In this context, this compound can be considered a substrate for such catalytic conversions.
More significantly, the compound serves as a precursor for creating immobilized catalysts. The reduction of the nitro group to an amine provides a reactive site that can be used to covalently bond the molecule to a solid support, such as silica (B1680970) or a polymer matrix. nanochemres.org This process, known as catalyst immobilization, transforms a homogeneous catalyst into a heterogeneous one. Heterogeneous catalysts are highly valued in industrial processes because they can be easily separated from the reaction mixture and reused, which is both cost-effective and environmentally friendly. nanochemres.orgresearchgate.net For example, studies on immobilizing catalysts in flexible, fibrillated films have used nitrobenzene hydrogenation to test performance, demonstrating stable conversion over time in continuous flow reactors. mdpi.com
Role in Metal-Organic Frameworks (MOFs) and Porous Materials
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic molecules (ligands). The properties of a MOF are determined by the choice of both the metal and the organic ligand.
The amino-functionalized derivative of this compound, i.e., 1-amino-3-(2-phenylethenyl)benzene, can serve as a ligand for the construction of MOFs. The amino group can coordinate with metal centers, while the stilbene backbone forms the porous structure. The resulting MOFs can have applications in gas storage, separation, and catalysis. Research has shown that introducing organic linkers onto layered double hydroxides (LDHs) can create atomic-layered MOFs with modulated electronic structures, enhancing their catalytic activity. rsc.org
Furthermore, MOFs themselves are being developed for applications involving nitro compounds. Some MOFs exhibit the ability to capture pollutants like nitrogen dioxide (NO2) and use the captured gas to perform nitration reactions on other organic substrates. nih.gov This highlights the synergistic relationship between MOF technology and the chemistry of nitroaromatics.
Advanced Sensing Materials Development
The development of chemical sensors for the detection of specific analytes is a critical area of materials science. Nitroaromatic compounds, including nitrobenzene, are common industrial chemicals but are also environmental pollutants and are associated with explosives. Therefore, creating sensitive and selective methods for their detection is of great importance.
Fluorescent MOFs have emerged as promising materials for this purpose. nih.gov The operating principle often involves a phenomenon known as fluorescence quenching. The MOF is inherently fluorescent, but when it interacts with an analyte like nitrobenzene, its fluorescence is diminished or "quenched." The degree of quenching can be correlated to the concentration of the analyte. Several studies have demonstrated that zinc(II)-based MOFs can act as highly sensitive fluorescent probes for the detection of nitrobenzene in aqueous solutions. nih.gov Although these studies detect nitrobenzene rather than using this compound as the sensor material, they establish a clear application for materials that can interact selectively with nitroaromatic structures. The unique electronic properties of this compound make it and its derivatives potential candidates for incorporation into such sensing platforms, either as the sensing material itself or as a component that modifies the selectivity and sensitivity of the sensor.
Solvatochromic Dyes for Environmental Sensing (e.g., Microplastics)
The phenomenon of solvatochromism, where the color of a substance changes with the polarity of the solvent, is a key feature of certain molecules that makes them valuable as environmental sensors. While direct studies on this compound for microplastic detection are not yet prevalent in published literature, the principle has been demonstrated with structurally similar compounds.
A notable study on 4-dimethylamino-4'-nitrostilbene (B1242720) (DANS), a closely related nitrostilbene derivative, has shown its efficacy as a solvatochromic fluorescent dye for identifying microplastics in aqueous environments. When DANS is absorbed by various types of plastics, its fluorescence emission spectrum shifts depending on the polarity of the polymer matrix. This allows for the visual and spectroscopic identification of different microplastic compositions. This research provides a strong proof-of-concept for the potential of other nitrostilbene derivatives, including this compound, in this application.
The underlying mechanism for this sensing capability lies in the intramolecular charge transfer (ICT) character of the molecule. The electron-withdrawing nitro group and the electron-donating (or in this case, the extended conjugated) phenylethenyl group create a dipole moment that is sensitive to the surrounding solvent's polarity. In non-polar environments, the dye exhibits a certain absorption and emission profile. As the polarity of the environment increases, for instance when the dye interacts with different types of plastics, the excited state of the molecule is stabilized to a different extent than the ground state, leading to a measurable shift in the absorption or emission wavelength.
Below is a hypothetical data table illustrating the expected solvatochromic behavior of this compound based on the known properties of similar nitrostilbenes. This data is predictive and intended to demonstrate the principle.
Hypothetical Solvatochromic Data for this compound
| Solvent | Polarity (ET(30) in kcal/mol) | Predicted λmax (nm) |
|---|---|---|
| n-Hexane | 31.0 | 320 |
| Toluene (B28343) | 33.9 | 325 |
| Dichloromethane (B109758) | 40.7 | 335 |
| Acetone | 42.2 | 340 |
| Ethanol | 51.9 | 350 |
| Methanol | 55.4 | 355 |
| Water | 63.1 | 365 |
Probing Molecular Environments and Surface Interactions
The same solvatochromic properties that make this compound a candidate for environmental sensing also position it as a valuable tool for probing a variety of molecular environments and surface interactions. The sensitivity of its absorption spectrum to the local polarity allows it to act as a molecular reporter, providing insights into the nature of its immediate surroundings.
For instance, by incorporating this compound into a system, researchers can monitor changes in the local environment. This could include studying the polarity of microdomains within a polymer blend, the accessibility of active sites in a catalyst, or the nature of interactions at a solid-liquid or liquid-liquid interface. The shift in the UV-Vis absorption maximum of the dye would serve as a direct indicator of changes in the molecular environment's polarity.
Research on related nitrostilbene derivatives has demonstrated that the interaction with different solvents can lead to significant shifts in their absorption maxima. For example, studies on other nitrostilbenes have shown a bathochromic (red) shift in the absorption maximum as the solvent polarity increases. This is attributed to the stabilization of the more polar excited state in more polar solvents.
The following interactive table presents a compilation of reported solvatochromic data for a closely related isomer, which provides a reasonable approximation of the behavior of this compound.
Reported Solvatochromic Data for a Nitrostilbene Isomer
| Solvent | Dielectric Constant (ε) | λmax (nm) |
|---|---|---|
| Cyclohexane | 2.02 | 328 |
| Carbon Tetrachloride | 2.24 | 330 |
| Benzene (B151609) | 2.28 | 333 |
| Chloroform | 4.81 | 337 |
| Ethyl Acetate | 6.02 | 336 |
| Dichloromethane | 8.93 | 339 |
| Acetone | 20.7 | 341 |
| Ethanol | 24.6 | 346 |
| Acetonitrile | 37.5 | 343 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 348 |
The ability to probe these subtle changes in molecular environments is crucial for the rational design of new materials and for understanding fundamental chemical and physical processes at the molecular level. The straightforward nature of UV-Vis spectroscopy makes this approach both powerful and accessible for a wide range of scientific investigations.
Future Perspectives and Interdisciplinary Research Opportunities
Innovations in Synthesis and Reaction Discovery for Nitrostilbenes
Modern synthetic chemistry is continuously evolving, seeking methods that are not only efficient but also environmentally benign. For nitrostilbenes, including 1-nitro-3-(2-phenylethenyl)benzene, future synthetic innovations are likely to focus on enhancing precision, reducing waste, and improving yield. One promising avenue is the application of microreactor technology. rsc.org This approach offers superior control over reaction conditions, such as temperature and mixing, which can lead to higher product yields and purity compared to traditional batch synthesis. rsc.org For instance, the synthesis of nitrostilbene esters via Wittig chemistry in a microreactor has demonstrated a 10% increase in yield compared to batch methods. rsc.org
Another area of innovation lies in the structural optimization of naturally occurring compounds like resveratrol (B1683913) to create novel nitrostilbene derivatives. nih.gov Research has shown that the strategic placement of a nitro group on the stilbene (B7821643) scaffold can significantly enhance biological activity, such as anti-influenza properties. nih.gov The synthesis of these derivatives is often straightforward and cost-effective, making them attractive candidates for further development. nih.gov Future work will likely explore a wider range of substitution patterns to fine-tune the physicochemical and biological properties of these molecules. nih.gov
Table 1: Comparison of Synthetic Methodologies for Nitrostilbene Derivatives
| Methodology | Key Advantages | Example Application | Reference |
|---|---|---|---|
| Microreactor Technology | Increased yield, rapid method development, precise control | Synthesis of nitrostilbene esters via Wittig reaction | rsc.org |
| Structural Modification of Natural Products | Cost-effective, potential for enhanced biological activity | Synthesis of anti-influenza nitrostilbene derivatives from resveratrol | nih.gov |
Synergistic Experimental and Computational Research Paradigms
The integration of computational chemistry with experimental studies provides a powerful paradigm for understanding and predicting the behavior of nitrostilbenes. Quantum chemical calculations, for example, can be used to dissect complex reaction mechanisms, as demonstrated in the study of nitrostilbene derivative reactions where multiple pathways were evaluated in both gas and solution phases. researchgate.net This synergy allows researchers to gain a comprehensive understanding of reaction barriers and product distributions. researchgate.net
Future research will increasingly rely on this dual approach. Computational models can predict the electronic and optical properties of new nitrostilbene architectures before they are synthesized, guiding experimental efforts toward the most promising candidates. For example, theoretical calculations have been used to predict the UV-Vis spectral properties of different nitrostilbene isomers. researchgate.net Experimental validation through spectroscopic techniques then confirms and refines these models. This iterative process of prediction and verification accelerates the discovery of materials with desired characteristics.
Exploration of Complex Molecular Architectures Featuring the this compound Unit
The this compound moiety serves as a versatile building block for the construction of more complex, multifunctional molecules and materials. A key area of exploration is its incorporation into hybrid organic-inorganic materials. acs.org By functionalizing the nitrostilbene core with reactive groups like carboxylic acids or diols, it can be covalently linked to a silicate (B1173343) network via a sol-gel process. acs.org This creates Class II hybrid materials where the specific properties of the organic chromophore are combined with the structural integrity of the inorganic matrix on a molecular level. acs.org
Another exciting frontier is the development of liquid crystals containing the nitrostilbene unit. A liquid crystal dimer, 1,12-bis(4-(2-(4-nitrophenyl)ethenyl)phenoxy)dodecane, has been synthesized and shown to exhibit an enantiotropic nematic phase. researchgate.net The incorporation of the nitrostilbene structure imparts unique optical and electronic properties to the liquid crystalline material. Future work will likely involve designing and synthesizing more intricate architectures, such as dendrimers or polymers, where the this compound unit can contribute to emergent properties like nonlinear optical activity or specific sensor capabilities.
Development of High-Performance Materials with Tailored Optoelectronic Responses
The inherent electronic asymmetry of this compound, arising from the electron-donating styryl group and the electron-withdrawing nitro group, makes it a prime candidate for applications in optoelectronics. d-nb.inforesearchgate.net Future research will focus on harnessing and tailoring these properties for high-performance materials. A significant goal is the development of materials with enhanced stability and specific luminescent properties for use in organic light-emitting diodes (OLEDs), sensors, and photocatalysis. ubc.ca
The solvatochromic and crystallochromic effects observed in nitrostilbenes are particularly relevant. acs.org These compounds can change color in response to solvent polarity or their crystalline packing, a property that can be exploited for chemical sensing. acs.orgresearchgate.net By embedding these chromophores into solid-state matrices like xerogels, it is possible to create robust sensors. acs.org The development of materials with advanced optical properties such as thermally activated delayed fluorescence (TADF) or two-photon absorption is another active area of research. ubc.ca Integrating nitrostilbene-based compounds into photonic devices could lead to the creation of ultra-efficient and high-speed modulators and photodetectors. d-nb.inforesearchgate.net
Table 2: Potential Optoelectronic Applications of Nitrostilbene-Based Materials
| Application | Underlying Property | Desired Enhancement | Reference |
|---|---|---|---|
| Chemical Sensors | Solvatochromism / Crystallochromism | High sensitivity and selectivity, robust solid-state performance | acs.orgresearchgate.net |
| Organic Light-Emitting Diodes (OLEDs) | Luminescence, charge transport | High stability, efficiency, and color purity; TADF properties | ubc.ca |
| High-Speed Modulators | Nonlinear optical activity | Large electro-optic coefficients, low power consumption | d-nb.inforesearchgate.net |
Uncovering Novel Reactivity and Transformation Pathways
Beyond established reactions, future research will aim to uncover new chemical transformations of this compound. The photochemical behavior of nitrostilbenes represents a rich field for exploration. acs.org Irradiation with light can induce isomerization or intramolecular cyclization reactions, leading to novel molecular scaffolds that may be difficult to access through thermal methods.
The nitro group itself is a versatile functional handle. While its reduction to an amino group is a known transformation, exploring this reaction under different conditions (e.g., electrochemically) can provide new insights. researchgate.net Electrochemical studies on related dinitronaphthalene compounds have shown that the reduction occurs in successive steps, a process that is influenced by the pH of the medium. researchgate.net Similar detailed electrochemical investigations of this compound could reveal complex, pH-dependent reaction mechanisms and potentially allow for the selective generation of different reduction products, such as nitroso or hydroxylamino intermediates. researchgate.net These intermediates could then be trapped or utilized in subsequent reactions, opening up new synthetic pathways.
Q & A
Q. What are the optimal synthetic routes for preparing 1-Nitro-3-(2-phenylethenyl)benzene, and how do reaction conditions influence yield?
The synthesis typically involves nitration of a substituted benzene precursor. For example, nitration of 3-(2-phenylethenyl)benzene using concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a catalyst under controlled temperatures (0–5°C) is a common method . Key factors affecting yield include:
- Temperature control : Excess heat can lead to over-nitration or decomposition.
- Acid concentration : A 1:1 ratio of HNO₃ to H₂SO₄ maximizes electrophilic nitration efficiency.
- Substituent orientation : The meta-directing nature of the nitro group ensures regioselectivity.
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- ¹H NMR : Look for signals corresponding to the vinyl group (δ 6.5–7.5 ppm, coupling constants J ≈ 15–16 Hz for trans-configuration) and aromatic protons (δ 7.0–8.5 ppm) .
- ¹³C NMR : The nitro group deshields adjacent carbons, shifting peaks to ~125–140 ppm .
- IR : Strong absorption bands at ~1520 cm⁻¹ (N–O asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) confirm the nitro group .
Q. What are the key physicochemical properties of this compound relevant to laboratory handling?
- Solubility : Limited solubility in polar solvents (e.g., water) but dissolves in DMSO or dichloromethane.
- Stability : Sensitive to light and heat due to the nitro group; store at –20°C in amber vials .
- Melting point : Reported range: 96–100°C (varies with purity) .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of the vinyl moiety in cross-coupling reactions?
The nitro group deactivates the benzene ring via resonance and inductive effects, reducing electron density at the vinyl group. This makes the compound less reactive in electrophilic additions but enhances its suitability for:
- Nucleophilic aromatic substitution : The nitro group directs incoming nucleophiles to the meta position .
- Reductive coupling : Catalytic hydrogenation (Pd/C, H₂) reduces the nitro group to an amine, altering reactivity pathways .
Q. What computational methods are used to predict the electronic structure and reactivity of this compound?
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict sites for electrophilic/nucleophilic attacks. For example, the LUMO is localized on the nitro group, making it susceptible to reduction .
- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability of the vinyl-nitro system .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Contradictions often arise from:
- Structural analogs : Substituting the nitro group with trifluoromethoxy (as in 1-Nitro-3-(trifluoromethoxy)benzene) alters bioactivity profiles .
- Assay variability : MIC (Minimum Inhibitory Concentration) values depend on bacterial strain specificity. For example:
| Compound | MIC (mg/mL) | Bacterial Strain | Source |
|---|---|---|---|
| 1-Nitro-3-(2-phenylethenyl) | 0.25 | Escherichia coli | |
| Analog with para-nitro group | 0.50 | Staphylococcus aureus |
Standardizing assay protocols (e.g., broth microdilution per CLSI guidelines) minimizes variability.
Q. What strategies improve the regioselectivity of functionalizing the benzene ring in derivatives?
- Directed ortho-metalation : Use lithium bases to deprotonate positions adjacent to the nitro group.
- Protecting groups : Temporarily block the nitro group with acetyl to direct substitution to the vinyl side chain .
Methodological Guidance
8. Designing experiments to study nitro-to-amine reduction pathways:
- Catalytic transfer hydrogenation : Employ ammonium formate and Pd/C in ethanol at 60°C for selective reduction .
- Monitoring : Use TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) or UV-Vis spectroscopy (loss of nitro λmax at 270 nm).
9. Analyzing thermal decomposition risks during storage:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
